molecular formula C6H17N2O3PS B1195717 S-2-(3-Aminopropylamino)propyl phosphorothioic acid CAS No. 20709-39-1

S-2-(3-Aminopropylamino)propyl phosphorothioic acid

Cat. No.: B1195717
CAS No.: 20709-39-1
M. Wt: 228.25 g/mol
InChI Key: FVJTYCJHQHSYGS-UHFFFAOYSA-N
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Description

S-2-(3-Aminopropylamino)propyl phosphorothioic acid: is a chemical compound known for its unique structure and properties It contains a phosphorothioic acid group, which is a derivative of phosphoric acid where one of the oxygen atoms is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-(3-Aminopropylamino)propyl phosphorothioic acid typically involves the reaction of 3-aminopropylamine with a suitable phosphorothioic acid derivative. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: S-2-(3-Aminopropylamino)propyl phosphorothioic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phosphorothioic acid group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various alkylating agents or acylating agents can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, S-2-(3-Aminopropylamino)propyl phosphorothioic acid is used as a reagent in various synthetic processes. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for the synthesis of complex molecules.

Biology: In biological research, this compound is studied for its potential role in cellular processes. It may be used as a probe to investigate the function of specific enzymes or pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.

Industry: In industrial applications, this compound can be used in the production of various materials or chemicals. Its reactivity and versatility make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of S-2-(3-Aminopropylamino)propyl phosphorothioic acid involves its interaction with specific molecular targets. The phosphorothioic acid group can form bonds with various biological molecules, influencing their function. The amino groups may also interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • S-2-(3-Aminopropylamino)ethyl phosphorothioic acid
  • S-2-(3-Aminopropylamino)butyl phosphorothioic acid
  • S-2-(3-Aminopropylamino)pentyl phosphorothioic acid

Comparison: Compared to these similar compounds, S-2-(3-Aminopropylamino)propyl phosphorothioic acid has a unique balance of reactivity and stability. Its specific chain length and functional groups provide distinct properties that may be advantageous in certain applications. For example, its reactivity with specific biological targets may differ, making it more suitable for particular therapeutic or research purposes.

Properties

IUPAC Name

3-(3-aminopropylamino)propylsulfanylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N2O3PS/c7-3-1-4-8-5-2-6-13-12(9,10)11/h8H,1-7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJTYCJHQHSYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCSP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174764
Record name S-2-(3-aminopropylamino)propylphosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20709-39-1
Record name S-2-(3-aminopropylamino)propylphosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020709391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC335661
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-2-(3-aminopropylamino)propylphosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-aminopropylamino)propylsulfanylphosphonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PN7998CE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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